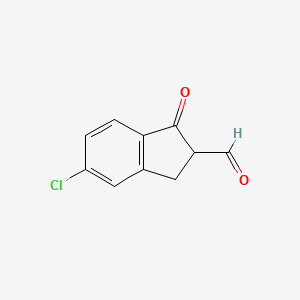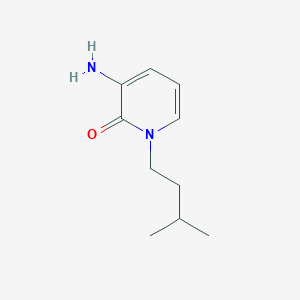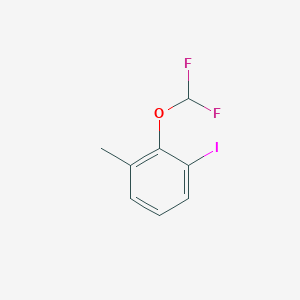
2-(Difluoromethoxy)-1-iodo-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-1-iodo-3-methylbenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, iodine, and methyl groups
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-1-iodo-3-methylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of 2-iodo-3-methylphenol with difluoromethyl ether in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
2-(Difluoromethoxy)-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Heck coupling, which can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(Difluoromethoxy)-1-iodo-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-1-iodo-3-methylbenzene exerts its effects depends on its specific application. In pharmaceuticals, the difluoromethoxy group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
2-(Difluoromethoxy)-1-iodo-3-methylbenzene can be compared with other similar compounds, such as:
2-(Difluoromethoxy)-1-iodobenzene: Lacks the methyl group, which can affect its reactivity and applications.
2-(Difluoromethoxy)-1-bromo-3-methylbenzene: Substituting iodine with bromine can alter the compound’s reactivity in coupling reactions.
2-(Trifluoromethoxy)-1-iodo-3-methylbenzene: The trifluoromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7F2IO |
|---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-3-2-4-6(11)7(5)12-8(9)10/h2-4,8H,1H3 |
InChI Key |
DCPOPAWWNLYFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
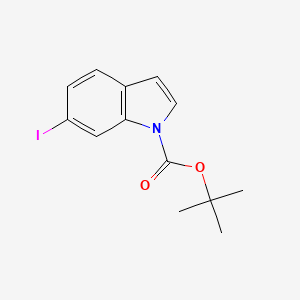
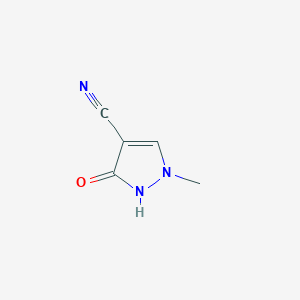

![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
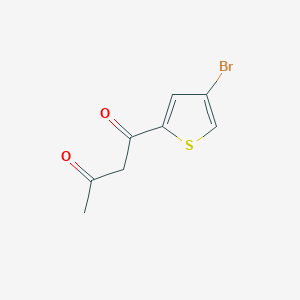
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
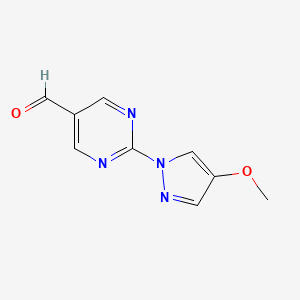
![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)
